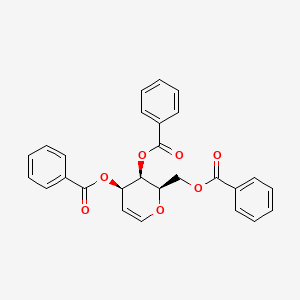
Tri-O-benzoyl-D-galactal
概要
説明
Tri-O-benzoyl-D-galactal is an important chemical compound with the molecular formula C27H22O7 and a molecular weight of 458.46 g/mol . It is a derivative of D-galactal, where three hydroxyl groups are replaced by benzoyl groups. This compound is widely used as a building block in the synthesis of oligosaccharides and other complex carbohydrates .
準備方法
Synthetic Routes and Reaction Conditions: Tri-O-benzoyl-D-galactal can be synthesized from D-galactal through a series of benzoylation reactions. The typical synthetic route involves the reaction of D-galactal with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions: Tri-O-benzoyl-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tri-O-benzoyl-D-galactal is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: It is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It plays a role in the synthesis of glycosylated drugs and therapeutic agents.
Industry: It is used in the production of various carbohydrate-based materials and products.
作用機序
The mechanism of action of Tri-O-benzoyl-D-galactal involves its ability to participate in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the presence of the benzoyl groups, which enhance the reactivity of the glycosyl donor . The molecular targets and pathways involved include various enzymes and proteins that mediate glycosylation reactions .
類似化合物との比較
- Tri-O-benzyl-D-glucal
- Tri-O-acetyl-D-glucal
- 2,3,4-Tri-O-benzoyl-alpha-D-xylopyranose
- 2,3,4-Tri-O-benzoyl-alpha-D-ribose
Comparison: Tri-O-benzoyl-D-galactal is unique due to its specific benzoyl substitutions, which confer distinct reactivity and stability compared to other similar compounds. For instance, Tri-O-benzyl-D-glucal has benzyl groups instead of benzoyl groups, resulting in different reactivity patterns . Similarly, Tri-O-acetyl-D-glucal has acetyl groups, which affect its solubility and reactivity .
特性
IUPAC Name |
[(2R,3R,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFEFRJEYIEGH-WXFUMESZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512596 | |
| Record name | 2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34948-79-3 | |
| Record name | 2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



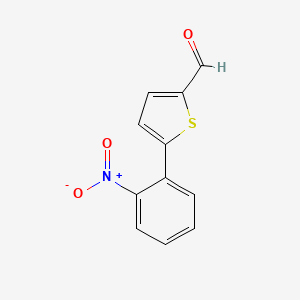
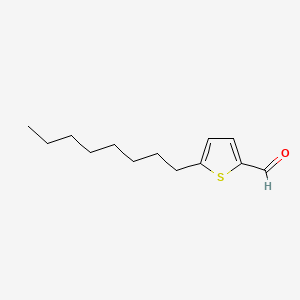
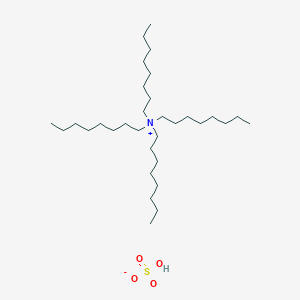
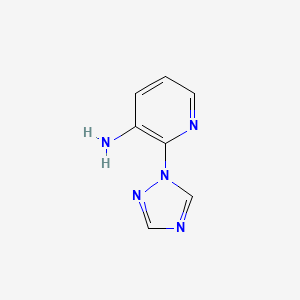

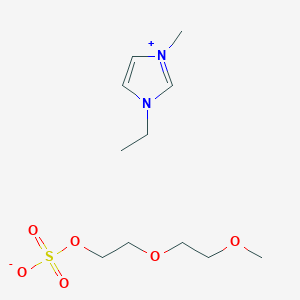

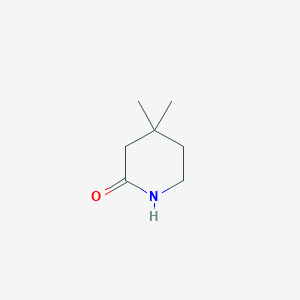

![[1,4]Diazocane-5,8-dione](/img/structure/B1610527.png)



